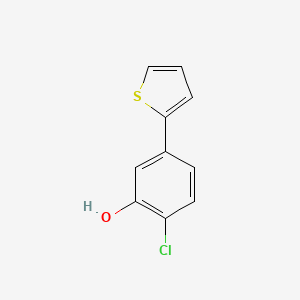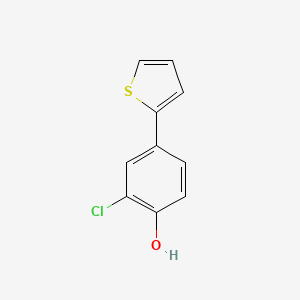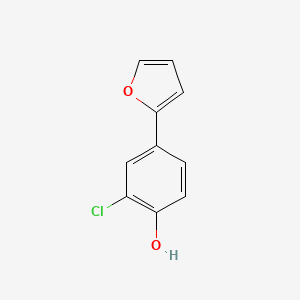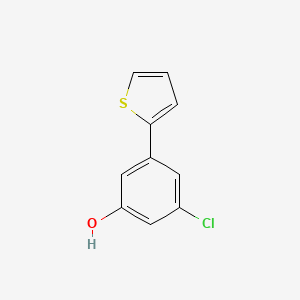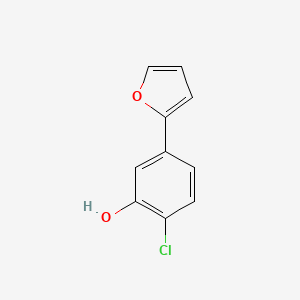
5-(3-Aminophenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminophenyl)-2-chlorophenol, 95%, is an organic compound commonly used in laboratory experiments and research. It is a colorless solid with a molecular weight of 195.59 g/mol and a melting point of approximately 109-111°C. It is an important intermediate in the synthesis of a variety of compounds with potential applications in the pharmaceutical industry. This compound is also known as 5-Amino-2-chlorophenol, 5-Aminophenol-2-chloride, and 5-Amino-2-chloro-phenol.
Aplicaciones Científicas De Investigación
5-(3-Aminophenyl)-2-chlorophenol, 95%, is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of compounds such as quinolines, quinazolines, and quinazolinones. These compounds have potential applications in the pharmaceutical industry as anti-tumor agents, anti-inflammatory agents, and antifungal agents. 5-(3-Aminophenyl)-2-chlorophenol, 95%, is also used in the synthesis of a variety of heterocyclic compounds with potential applications in the fields of agriculture, food science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminophenyl)-2-chlorophenol, 95%, is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the target compound. This leads to the formation of a new compound with different properties, which can then be further manipulated in the laboratory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-2-chlorophenol, 95%, are not well understood. However, it is believed that the compound may have potential applications in the treatment of certain diseases. In particular, it has been suggested that the compound may have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Aminophenyl)-2-chlorophenol, 95%, in laboratory experiments is its ease of use. It is relatively easy to synthesize and is stable in a wide range of conditions. Furthermore, it can be used as a starting material for the synthesis of a variety of compounds with potential applications in the pharmaceutical industry.
However, there are some limitations associated with the use of this compound. It is not water-soluble and is sensitive to light and air. It is also toxic and should only be handled with appropriate safety precautions.
Direcciones Futuras
The potential applications of 5-(3-Aminophenyl)-2-chlorophenol, 95%, are numerous and varied. Further research is needed to explore the compound’s potential as an anti-inflammatory and anti-tumor agent. Additionally, further research is needed to investigate the compound’s potential as a starting material for the synthesis of a variety of compounds with potential applications in the pharmaceutical industry. Finally, further research is needed to explore the compound’s potential as an intermediate in the synthesis of heterocyclic compounds with potential applications in the fields of agriculture, food science, and biochemistry.
Métodos De Síntesis
The synthesis of 5-(3-Aminophenyl)-2-chlorophenol, 95%, is typically achieved through a two-step process. First, 3-Aminophenol is reacted with phosphorus oxychloride in a 1:1 molar ratio to form 5-chloro-2-aminophenol. This reaction is typically conducted in an inert atmosphere and at a temperature of 80-90°C. The second step involves the reaction of the 5-chloro-2-aminophenol with sodium hydroxide to form 5-(3-Aminophenyl)-2-chlorophenol, 95%. This reaction is typically conducted at a temperature of 50-60°C.
Propiedades
IUPAC Name |
5-(3-aminophenyl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXLBTZSQGRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685833 |
Source


|
| Record name | 3'-Amino-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-2-chlorophenol | |
CAS RN |
1261897-10-2 |
Source


|
| Record name | 3'-Amino-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

